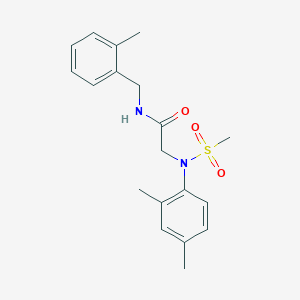![molecular formula C19H23ClO3 B3936602 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936602.png)
4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene
Vue d'ensemble
Description
4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is a chemical compound that belongs to the family of halogenated organic compounds. It is commonly known as "Bisphenol AF" and is widely used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is not fully understood. However, it is known to act as an estrogen receptor agonist, which means that it binds to and activates estrogen receptors. This can lead to various physiological effects, including changes in gene expression and cell proliferation.
Biochemical and Physiological Effects:
4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects. It has been shown to induce cell proliferation in various cell lines, including breast cancer cells. It has also been shown to have estrogenic effects in various tissues, including the uterus, mammary gland, and brain. Additionally, it has been shown to have anti-androgenic effects in the prostate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that it has been shown to have estrogenic effects in various tissues, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene. One direction is to further investigate its mechanism of action, particularly its interactions with estrogen and androgen receptors. Another direction is to investigate its potential as a therapeutic agent for various diseases, including breast cancer and prostate cancer. Additionally, it may be useful to investigate its potential as a biomarker for estrogenic activity in various tissues.
Applications De Recherche Scientifique
4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene is widely used in scientific research for its various applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of polymers and resins. It is also used as a cross-linking agent in the production of epoxy resins. Additionally, it is used as a starting material in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-19(2,3)14-8-9-18(17(20)12-14)23-11-10-22-16-7-5-6-15(13-16)21-4/h5-9,12-13H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBSLNCTUAOGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3936533.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]quinoline](/img/structure/B3936538.png)
![1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936545.png)
![4-butoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936556.png)
![3-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936557.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3936562.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936572.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3936578.png)
![8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline](/img/structure/B3936581.png)
![1-(2,4-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3936587.png)
![2-phenoxy-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3936600.png)
![1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)
